molecular formula C23H15N3O2S2 B11627284 (6Z)-5-imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11627284
M. Wt: 429.5 g/mol
InChI Key: XYBPIFHURYQXSE-SDWZUDADSA-N
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Description

(6Z)-5-Imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include sulfur-containing compounds, aromatic aldehydes, and various catalysts to facilitate the formation of the thiazolo[3,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(6Z)-5-Imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-Imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its combination of functional groups and the specific arrangement of atoms within its structure

Properties

Molecular Formula

C23H15N3O2S2

Molecular Weight

429.5 g/mol

IUPAC Name

(6Z)-5-imino-3-phenyl-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H15N3O2S2/c24-21-18(13-16-11-12-20(28-16)30-17-9-5-2-6-10-17)22(27)25-23-26(21)19(14-29-23)15-7-3-1-4-8-15/h1-14,24H/b18-13-,24-21?

InChI Key

XYBPIFHURYQXSE-SDWZUDADSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)SC5=CC=CC=C5)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)SC5=CC=CC=C5)C(=N)N23

Origin of Product

United States

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